molecular formula C10H9BrN2O3 B1370691 3-Bromo-N-cyclopropyl-5-nitrobenzamide CAS No. 941294-17-3

3-Bromo-N-cyclopropyl-5-nitrobenzamide

Cat. No.: B1370691
CAS No.: 941294-17-3
M. Wt: 285.09 g/mol
InChI Key: UUXXLHHAEOPFQK-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-nitrobenzamide is a benzamide derivative featuring a bromine atom at position 3, a nitro group at position 5, and a cyclopropylamide substituent. Its molecular formula is inferred as C₁₀H₈BrN₂O₃, with a molecular weight of approximately 289.09 g/mol. The nitro group is a strong electron-withdrawing moiety, which enhances electrophilic reactivity and may contribute to applications in pharmaceutical intermediates or agrochemical synthesis . Limited data from PubChem () suggests its role as a specialty chemical, though detailed experimental properties remain underreported.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c11-7-3-6(4-9(5-7)13(15)16)10(14)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXXLHHAEOPFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649998
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-17-3
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-nitrobenzamide typically involves the bromination of N-cyclopropyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzamide ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula : C₁₀H₉BrN₂O₃
  • Molecular Weight : 285.1 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modification reactions, including substitution and reduction processes.

Biology

  • Antimicrobial Activity : Research indicates that 3-Bromo-N-cyclopropyl-5-nitrobenzamide exhibits significant antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to cellular components, leading to cell death in microbial strains.
  • Anticancer Potential : Similar compounds have shown promise as hypoxia-activated prodrugs, selectively targeting cancer cells under low oxygen conditions typical of tumors. The compound's mechanism may involve enzyme inhibition and modulation of cell signaling pathways.

Medicine

  • Therapeutic Applications : Ongoing studies explore its potential as a therapeutic agent. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism, showcasing its potential as an anticancer agent.
  • Mechanistic Insights : Studies reveal how the compound's nitro group is crucial for its biological activity, particularly in generating reactive species that can damage cellular components.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) CAS Number Molecular Weight (g/mol) Predicted logP Key Applications
3-Bromo-N-cyclopropyl-5-nitrobenzamide Br (3), NO₂ (5) Not Available 289.09 1.5 Pharmaceutical intermediate
3-Bromo-N-cyclopropyl-5-fluorobenzamide Br (3), F (5) 1147712-88-6 262.08 2.8 Drug discovery candidate
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (5), F (2), CH₃ (3) 1512044-54-0 290.10 3.2 Specialty chemical synthesis

Table 2: Reactivity and Stability

Compound Electron-Withdrawing Strength Metabolic Stability Synthetic Reactivity
This compound High (Nitro) Moderate High (Nitro-assisted reactions)
3-Bromo-N-cyclopropyl-5-fluorobenzamide Moderate (Fluoro) High Moderate

Research Findings on Comparative Properties

  • Reactivity : The nitro group in this compound facilitates nucleophilic aromatic substitution, making it superior to fluoro analogs in coupling reactions .
  • Lipophilicity : Methyl and fluoro substituents enhance membrane permeability, whereas nitro groups may limit absorption due to polar effects .

Biological Activity

3-Bromo-N-cyclopropyl-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a cyclopropyl group, and a nitro group attached to a benzamide core. This unique arrangement imparts distinct steric and electronic properties that influence its biological interactions.

Property Description
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 260.08 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The nitro group can undergo bioreduction to form reactive intermediates that participate in cellular processes, including:

  • Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites, thus altering metabolic pathways.
  • Cell Signaling Modulation: Interactions with signaling pathways can lead to changes in gene expression and cellular metabolism, which is crucial for therapeutic applications against diseases such as cancer.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various microbial strains. The mechanism involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death .

Anticancer Activity

Studies have shown that compounds with similar structures can act as hypoxia-activated prodrugs, selectively targeting cancer cells. The presence of the nitro group in this compound suggests potential as an anticancer agent, particularly under hypoxic conditions typical of tumor environments .

Case Studies and Research Findings

  • Inhibition Studies:
    • A study demonstrated that this compound inhibited certain cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.
    • Another investigation highlighted its effectiveness against drug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .
  • Mechanistic Insights:
    • Detailed mechanistic studies revealed that the compound interacts with specific bromodomains involved in gene regulation, suggesting a role in epigenetic modulation .

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